Pyrrocaine chemical structure and properties
Pyrrocaine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrocaine is a local anesthetic of the amino amide class, structurally related to lidocaine.[1] First synthesized in the mid-20th century, it was developed as part of ongoing research to improve upon the efficacy and safety profile of earlier local anesthetics like procaine.[2] Historically, it saw use as a nerve-blocking dental anesthetic, valued for its rapid onset of action.[3] While its current clinical use is not widespread, pyrrocaine remains a relevant compound for researchers studying structure-activity relationships, ion channel pharmacology, and the development of new anesthetic agents.[1] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and mechanism of action.
Chemical Structure and Identification
Pyrrocaine, with the IUPAC name N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, possesses a core structure consisting of a lipophilic aromatic ring (2,6-dimethylphenyl), an intermediate amide linkage, and a hydrophilic tertiary amine (pyrrolidine ring).[2][3] This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve membranes and bind to its target site.
Table 1: Chemical Identifiers for Pyrrocaine
| Identifier | Value | Reference(s) |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide | [3] |
| CAS Number | 2210-77-7 (Free Base) | [4] |
| 2210-64-2 (Hydrochloride) | [4] | |
| PubChem CID | 24361 | [5] |
| Molecular Formula | C₁₄H₂₀N₂O | [4] |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | [3] |
| InChIKey | OYCGKECKIVYHTN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of pyrrocaine are critical to its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and binding affinity. The hydrochloride salt is generally used in formulations to improve water solubility.[4]
Table 2: Physicochemical Properties of Pyrrocaine
| Property | Value | Form | Reference(s) |
| Molecular Weight | 232.32 g/mol | Free Base | [1] |
| 268.78 g/mol | Hydrochloride | [4] | |
| Melting Point | 83 °C | Free Base | [4] |
| 205 °C | Hydrochloride | [4] | |
| Boiling Point | 369.9 ± 30.0 °C | Free Base (Predicted) | N/A |
| pKa | 14.23 ± 0.70 | (Predicted) | N/A |
| logP (XLogP3-AA) | 2.4 | N/A (Computed) | [5] |
| Solubility | 31.3 µg/mL (at pH 7.4) | Free Base | [5] |
| Soluble in water, alcohol | Hydrochloride | [4][6] |
Synthesis of Pyrrocaine
The synthesis of pyrrocaine is analogous to that of lidocaine and is typically achieved through a two-step process.[3] The first step involves the formation of an amide bond, followed by a nucleophilic substitution.
Experimental Protocol: Synthesis of Pyrrocaine
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-dimethylaniline (1 equivalent) in a suitable aprotic solvent (e.g., glacial acetic acid or toluene).
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under a vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide (Pyrrocaine)
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In a round-bottom flask, dissolve the 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent) from Step 1 in a suitable solvent such as benzene or toluene.
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Add pyrrolidine (2.5 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl formed.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Wash the organic solution sequentially with dilute hydrochloric acid to remove excess pyrrolidine, then with a dilute sodium bicarbonate solution, and finally with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude pyrrocaine base.
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Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure pyrrocaine.
Mechanism of Action
Like other local anesthetics, pyrrocaine exerts its effect by blocking nerve impulse conduction.[1] The primary target is the voltage-gated sodium channel in the neuronal membrane.
The unionized, lipid-soluble form of pyrrocaine penetrates the nerve cell membrane. Once inside the axoplasm, which has a lower pH, the molecule equilibrates into its protonated, cationic form. This charged form of pyrrocaine then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[7] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[8] The result is a reversible blockade of nerve conduction, leading to a loss of sensation in the area supplied by the nerve.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on pyrrocaine are limited. However, as an amino-amide local anesthetic, its metabolic pathway is expected to be similar to that of lidocaine.[2]
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Absorption: The rate of absorption into the systemic circulation depends on the site of injection, dosage, and the presence of vasoconstrictors.
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Distribution: Pyrrocaine is distributed to various tissues, with higher concentrations in well-perfused organs.
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Metabolism: Amide-type local anesthetics are primarily metabolized in the liver by microsomal enzymes, specifically the cytochrome P450 system.[9] The amide bond of pyrrocaine is likely hydrolyzed, followed by further degradation.
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Excretion: The metabolites are then excreted by the kidneys in the urine.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
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Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a phosphate buffer (pH 7.4).
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
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Initiation: Initiate the metabolic reaction by adding a known concentration of pyrrocaine (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration kept low, typically <1%).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
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Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
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Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
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Processing: Centrifuge the quenched samples to precipitate proteins.
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Analysis: Analyze the supernatant for the disappearance of the parent drug (pyrrocaine) and the appearance of metabolites using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis: Calculate the rate of metabolism and identify the major metabolites formed.
Toxicology
Conclusion
Pyrrocaine is an amino-amide local anesthetic with a chemical structure and mechanism of action that are well-characterized within its class. While it is not currently a frontline clinical agent, its study provides valuable insights for medicinal chemists and pharmacologists. The provided protocols for synthesis and in vitro metabolism serve as a foundation for further research into this and related compounds. Future investigations could focus on obtaining more precise pharmacokinetic and toxicology data to fully elucidate its profile and potential for new applications.
References
- 1. Pyrrocaine | 2210-77-7 | Benchchem [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Pyrrocaine - Wikipedia [en.wikipedia.org]
- 4. Pyrrocaine [drugfuture.com]
- 5. Pyrrocaine | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SOLUBILITIES [drugfuture.com]
- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 9. Comparison between procaine and isocarboxazid metabolism in vitro by a liver microsomal amidase-esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
